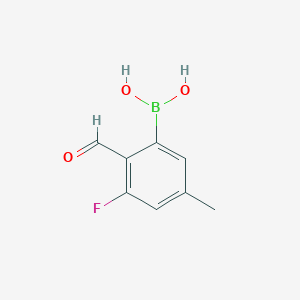

3-Fluoro-2-formyl-5-methylphenylboronic acid

Description

Foundational Principles and Significance of Boronic Acids in Organic Chemistry

Boronic acids are a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom. Their significance in organic chemistry stems from a unique combination of stability, low toxicity, and versatile reactivity. researchgate.netmdpi.com Unlike many other organometallic reagents, boronic acids are generally stable solids that are easy to handle and can often be purified by crystallization.

The boron atom in boronic acids possesses a vacant p-orbital, rendering them Lewis acidic. This property allows them to interact with Lewis bases and is fundamental to their reactivity. One of the most celebrated applications of arylboronic acids is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, providing a powerful method for the synthesis of biaryls, a common motif in pharmaceuticals and advanced materials. researchgate.net Beyond this, boronic acids participate in a wide array of other transformations, including C-N and C-O bond-forming reactions, making them versatile building blocks in the synthesis of complex organic molecules. researchgate.net

The Unique Role of Functionalized Arylboronic Acids in Chemical Synthesis

The introduction of functional groups onto the aryl ring of a boronic acid can profoundly influence its physical, chemical, and biological properties. These modifications allow for the fine-tuning of the molecule's reactivity and can introduce new functionalities for further chemical transformations. Common functional groups include halogens, aldehydes, ketones, and amines, each imparting distinct characteristics to the parent molecule.

For instance, the presence of a fluorine atom, an electron-withdrawing group, can significantly impact the electronic properties of the aryl ring and the acidity of the boronic acid. mdpi.com This can lead to enhanced reactivity and selectivity in cross-coupling reactions. chemimpex.com The formyl group (an aldehyde), on the other hand, is a versatile functional handle that can undergo a wide range of chemical transformations, such as reduction to an alcohol, oxidation to a carboxylic acid, or conversion into various other functional groups. The presence of both a fluorine and a formyl group on the same arylboronic acid, as in the case of 3-Fluoro-2-formyl-5-methylphenylboronic acid, creates a highly versatile and potentially valuable synthetic intermediate.

Specific Context and Research Landscape of 3-Fluoro-2-formyl-5-methylphenylboronic Acid

A thorough review of the scientific literature and chemical databases reveals that 3-Fluoro-2-formyl-5-methylphenylboronic acid is a compound with a limited but emerging research profile. While extensive studies on this specific molecule are not widely available, its structural motifs are present in a variety of compounds that have been investigated for their utility in organic synthesis and medicinal chemistry.

The combination of the fluoro, formyl, and methyl groups on the phenylboronic acid core suggests its potential as a key building block in the synthesis of complex, highly substituted aromatic compounds. The ortho-formyl group, in particular, can participate in intramolecular interactions with the boronic acid moiety, potentially influencing its reactivity and conformation. Research on structurally similar compounds, such as other fluoro- and formyl-substituted phenylboronic acids, has highlighted their use as intermediates in the preparation of biologically active molecules and functional materials. researchgate.netmdpi.com Therefore, it is reasonable to anticipate that 3-Fluoro-2-formyl-5-methylphenylboronic acid will find applications in similar areas as its research landscape expands.

Below is a data table summarizing the key identifiers for this compound and its close relatives, illustrating its place within the broader family of functionalized arylboronic acids.

| Compound Name | Molecular Formula | CAS Number |

| 3-Fluoro-2-formyl-5-methylphenylboronic acid | C₈H₈BFO₃ | Not Available |

| 3-Fluoro-5-methylphenylboronic acid | C₇H₈BFO₂ | 850593-06-5 |

| 2-Formyl-5-methylphenylboronic acid | C₈H₉BO₃ | 40149-63-7 |

| 3-Fluoro-2-formylphenylboronic acid | C₇H₆BFO₃ | 342398-31-0 |

This table is generated based on available chemical database information and may not be exhaustive.

Properties

IUPAC Name |

(3-fluoro-2-formyl-5-methylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BFO3/c1-5-2-7(9(12)13)6(4-11)8(10)3-5/h2-4,12-13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXBGICGZKIPVBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1C=O)F)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Fluoro 2 Formyl 5 Methylphenylboronic Acid

Strategic Approaches to Arylboronic Acid Synthesis

The synthesis of polysubstituted arylboronic acids like 3-fluoro-2-formyl-5-methylphenylboronic acid requires precise control over regioselectivity. The two dominant strategies to achieve this are the functionalization of a pre-existing aryl ring through C-H or C-X (where X is a halide) bond activation, or the construction of the ring with the boron moiety already in place. For this specific target, palladium-catalyzed cross-coupling and directed ortho-metalation (DoM) of appropriately substituted precursors represent the most powerful and versatile approaches.

Palladium-Catalyzed Borylation of Precursor Aryl Halides

A highly effective and widely used method for the synthesis of arylboronic acids is the palladium-catalyzed cross-coupling reaction between an aryl halide and a diboron (B99234) reagent, commonly known as the Miyaura borylation. For the synthesis of 3-fluoro-2-formyl-5-methylphenylboronic acid, a logical precursor would be an aryl halide such as 2-bromo-6-fluoro-4-methylbenzaldehyde. This approach installs the boronic acid group regioselectively at the position of the halogen atom.

The choice of the boron source is critical for the success of the Miyaura borylation. While several reagents exist, bis(pinacolato)diboron (B136004) (B₂pin₂) is the most frequently employed due to its stability and ease of handling. scribd.comnih.gov It is a crystalline solid that is not sensitive to air or moisture, making it convenient for laboratory use. nih.gov The reaction with B₂pin₂ yields a stable pinacol (B44631) boronate ester, which can be readily isolated and purified, or hydrolyzed to the corresponding boronic acid. Another common reagent is tetrahydroxydiboron (B82485) (B₂(OH)₄), which can directly yield the boronic acid. nih.gov

| Borylation Reagent | Chemical Formula | Common Abbreviation | Key Characteristics |

|---|---|---|---|

| Bis(pinacolato)diboron | C₁₂H₂₄B₂O₄ | B₂pin₂ | Air and moisture stable solid; forms stable pinacol esters. |

| Tetrahydroxydiboron | B₂(OH)₄ | B₂(OH)₄ | Directly yields boronic acids; less stable than B₂pin₂. nih.gov |

| Bis(hexylene glycolato)diboron | C₁₂H₂₄B₂O₄ | B₂hex₂ | Alternative stable diboron reagent. |

The palladium catalyst and its associated ligands are the cornerstone of the borylation reaction, dictating its efficiency, substrate scope, and selectivity. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the diboron reagent and reductive elimination to yield the arylboronate ester and regenerate the catalyst.

For a sterically hindered substrate like 2-bromo-6-fluoro-4-methylbenzaldehyde, the choice of ligand is paramount. Bulky, electron-rich phosphine (B1218219) ligands, such as those developed by Buchwald (e.g., SPhos, XPhos) and others, are often required to promote the oxidative addition and subsequent reductive elimination steps, leading to higher yields and faster reaction times. The ligand's structure influences the coordination environment around the palladium center, which in turn affects the catalyst's reactivity and stability. Optimization of the catalyst system (palladium precursor and ligand) is essential to achieve high conversion and minimize side reactions.

| Aryl Halide Substrate (Analogue) | Catalyst/Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 2-Bromobenzaldehyde | Pd(OAc)₂ / SPhos | KOAc | Dioxane | ~90% |

| 4-Bromo-2-fluorotoluene | PdCl₂(dppf) | KOAc | DMSO | ~85% |

| 2-Bromo-6-methylaniline | Pd(dba)₂ / XPhos | K₃PO₄ | Toluene (B28343) | ~92% |

Data presented are illustrative for analogous substituted aryl halides to demonstrate catalyst system performance.

The reaction medium and additives play a crucial role in the efficiency of palladium-catalyzed borylation. The solvent must solubilize the aryl halide, the diboron reagent, and the catalyst complex. Common solvents include aprotic polar solvents like dioxane, tetrahydrofuran (B95107) (THF), and dimethyl sulfoxide (B87167) (DMSO).

A base is required to facilitate the transmetalation step of the catalytic cycle. Potassium acetate (B1210297) (KOAc) is the most common choice, though other bases like potassium phosphate (B84403) (K₃PO₄) or potassium carbonate (K₂CO₃) can also be effective. The choice of base can significantly impact the reaction rate and yield, and its selection often depends on the specific substrate and catalyst system being used. The combination of solvent and base must be carefully optimized to ensure efficient and clean conversion to the desired arylboronate ester.

Directed Ortho-Metalation (DoM) and Subsequent Boronation

An alternative and powerful strategy for the regioselective synthesis of polysubstituted aromatics is Directed Ortho-Metalation (DoM). organic-chemistry.orgwikipedia.org This method involves the deprotonation of an aromatic C-H bond that is positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. organic-chemistry.orgwikipedia.org The resulting aryllithium intermediate is then trapped with an electrophile, in this case, a boron-containing species like triisopropyl borate (B1201080), to introduce the boronic acid functionality.

For the synthesis of 3-fluoro-2-formyl-5-methylphenylboronic acid, the starting material would be 3-fluoro-5-methylbenzaldehyde (B64179). nih.gov The key challenge is to direct the metalation specifically to the C2 position. While the formyl group itself is not an effective DMG due to its electrophilicity, it can be transiently converted into a potent DMG in situ by reaction with a lithium amide, or protected as an acetal. scribd.com The fluorine atom at the C3 position can also exert a moderate directing effect, potentially working in concert with the protected formyl group to activate the C2 position for deprotonation. organic-chemistry.org

The choice of the lithium base is critical for achieving high regioselectivity and yield in DoM reactions. Common bases include n-butyllithium (n-BuLi), sec-butyllithium (B1581126) (s-BuLi), and lithium amides such as lithium diisopropylamide (LDA) and lithium 2,2,6,6-tetramethylpiperidide (LiTMP).

The reactivity and selectivity of these bases can be modulated by additives like N,N,N',N'-tetramethylethylenediamine (TMEDA), which can break up organolithium aggregates and increase the basicity of the system. For a substrate like a protected 3-fluoro-5-methylbenzaldehyde, a strong, sterically hindered base like LDA or s-BuLi at low temperatures (e.g., -78 °C) would likely be required to achieve selective deprotonation at the C2 position, minimizing competitive metalation at other sites or nucleophilic attack on the directing group. Following successful lithiation, the reaction is quenched with an electrophilic boron source, such as triisopropyl borate (B(O-iPr)₃), which after acidic workup, yields the final 3-fluoro-2-formyl-5-methylphenylboronic acid.

| Substrate | Directing Group | Base/Additive | Solvent | Electrophile | Product |

|---|---|---|---|---|---|

| Anisole | -OCH₃ | n-BuLi / TMEDA | THF | B(O-iPr)₃ | 2-Methoxyphenylboronic acid |

| N,N-Diethylbenzamide | -CONEt₂ | s-BuLi / TMEDA | THF | B(O-iPr)₃ | 2-(N,N-Diethylcarbamoyl)phenylboronic acid |

| Fluorobenzene | -F | LDA | THF | B(O-iPr)₃ | 2-Fluorophenylboronic acid |

Data presented are for representative substrates to illustrate the principles of the DoM reaction.

Quenching with Borate Esters and Hydrolysis Considerations

The formation of arylboronic acids often involves the reaction of an organometallic intermediate, such as an aryllithium or Grignard reagent, with a borate ester. This step, known as borylation, is followed by hydrolysis to yield the final boronic acid. The choice of borate ester and the hydrolysis conditions are critical for maximizing yield and purity.

The borylation step involves the nucleophilic attack of the carbanionic carbon of the organometallic species on the electrophilic boron atom of the borate ester. Common borate esters used for this purpose include trimethyl borate, triisopropyl borate, and boronic acid pinacol ester (Bpin). Trialkyl borates, like triisopropyl borate, are frequently used due to their commercial availability and reactivity. The reaction is typically conducted at very low temperatures (e.g., -78 °C) to prevent over-addition, where the initially formed boronate ester is attacked by another equivalent of the organometallic reagent. google.com

Following the quenching with the borate ester, the resulting boronate ester intermediate is hydrolyzed to the desired boronic acid. This is usually achieved by adding an aqueous acid, such as hydrochloric acid (HCl), and allowing the mixture to warm to room temperature. wikipedia.org The acidic workup protonates the alkoxide groups, which are then displaced by water molecules to form the B(OH)₂ group. Careful control of the pH during hydrolysis is important, as boronic acids can be unstable under certain conditions. For instance, boronic esters can be hydrolyzed back to the boronic acid, a process that can be influenced by the presence of water. wikipedia.orgresearchgate.net In some protocols, the boronate adduct is subjected to an acidic quench on ice, sometimes followed by a brief period of reflux to ensure complete conversion to the boronic acid. google.com

| Borate Ester | Typical Reaction Temperature | Hydrolysis Reagent | Key Considerations |

|---|---|---|---|

| Trimethyl borate | -78 °C | Aqueous HCl | Highly reactive; risk of over-addition if temperature is not controlled. |

| Triisopropyl borate | -78 °C to 0 °C | Aqueous HCl or H₂SO₄ | Bulky isopropyl groups reduce the rate of over-addition compared to trimethyl borate. |

| Pinacolborane (H-Bpin) or Bis(pinacolato)diboron (B₂pin₂) | Room Temp to 80 °C (for Pd-catalyzed reactions) | Often isolated as the stable pinacol ester; can be hydrolyzed if needed. | Forms stable boronate esters that can be purified directly and are robust intermediates for subsequent reactions like Suzuki-Miyaura coupling. nih.gov |

Alternative Boronation Protocols for Hindered or Substituted Systems

For sterically congested molecules like 3-fluoro-2-formyl-5-methylphenylboronic acid, traditional borylation via organolithium or Grignard reagents can be low-yielding due to steric hindrance impeding the approach to the borate ester. Alternative, catalyst-driven methods have been developed to overcome these limitations.

Palladium-Catalyzed Miyaura Borylation: This method involves the cross-coupling of an aryl halide or triflate with a boron-containing reagent, such as bis(pinacolato)diboron (B₂pin₂) or pinacolborane (HBpin), in the presence of a palladium catalyst and a base. acsgcipr.org The Miyaura borylation is highly versatile and tolerates a wide range of functional groups, making it suitable for complex substrates. nih.gov For a hindered aryl halide, the choice of ligand for the palladium catalyst is crucial to facilitate the reaction. Bulky, electron-rich phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps of the catalytic cycle. This protocol avoids the use of highly reactive and often thermally unstable organolithium intermediates. organic-chemistry.org

Iridium-Catalyzed C-H Borylation: A more recent and powerful alternative is the direct borylation of an aromatic C-H bond, catalyzed by an iridium complex. illinois.edursc.org This approach offers exceptional atom economy as it does not require a pre-functionalized starting material like an aryl halide. illinois.edu The regioselectivity of Ir-catalyzed borylation is typically governed by steric factors, with the boryl group being installed at the least hindered position. nih.gov However, directing groups can be used to achieve high selectivity at specific positions, including ortho-borylation of benzaldehydes. nih.govresearchgate.net This method is particularly attractive for late-stage functionalization and for substrates where the synthesis of the corresponding aryl halide is challenging. The reaction proceeds through an Ir(III)-Ir(V) catalytic cycle, which has been verified through extensive mechanistic studies. illinois.edu

Precursor Synthesis and Derivatization for 3-Fluoro-2-formyl-5-methylphenylboronic Acid

Synthesis of Halogenated Benzaldehyde Precursors

A common strategy for synthesizing arylboronic acids is to start from a halogenated aromatic compound, which can then be converted to the boronic acid via halogen-metal exchange or a palladium-catalyzed borylation reaction. For the target molecule, a plausible precursor is 2-bromo-6-fluoro-4-methylbenzaldehyde .

The synthesis of such a precursor can be approached in several ways. One powerful method is through the directed ortho-metalation of a simpler precursor. For instance, starting with 1-bromo-3-fluoro-5-methylbenzene, treatment with a strong lithium base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperature would selectively deprotonate the C2 position, which is situated between the two directing halogen groups (bromine and fluorine). The resulting aryllithium intermediate can then be quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to install the aldehyde group, yielding the desired 2-bromo-6-fluoro-4-methylbenzaldehyde. google.com

Another approach involves the oxidation of a halogenated toluene derivative. For example, 2-bromo-6-fluoro-4-methyltoluene could be subjected to benzylic bromination followed by hydrolysis, or direct oxidation under specific conditions, to yield the corresponding benzaldehyde. google.comyoutube.com

Introduction of Fluorine and Methyl Substituents in Precursor Design

The specific substitution pattern of the target molecule (1,2,3,5-tetrasubstituted) requires careful planning to install the fluorine and methyl groups with the correct 1,3-relationship (meta). Synthesizing such patterns often relies on multi-step sequences that manage the directing effects of the various substituents during electrophilic aromatic substitution. chemistrysteps.comlibretexts.org

Typically, the synthesis would commence from a commercially available starting material that already contains some of the required functionality in the correct orientation. For example, starting from 3-fluoro-5-methylaniline, a Sandmeyer reaction could be used to replace the amino group with a bromine atom, affording 1-bromo-3-fluoro-5-methylbenzene. This precursor correctly places the fluorine and methyl groups meta to each other and provides the bromine atom as a handle for subsequent functionalization, either as a directing group for metalation or as a coupling partner in a borylation reaction.

The introduction of fluorine onto an aromatic ring can be challenging and is often best achieved early in the synthesis. Methods include nucleophilic aromatic substitution (SₙAr) on activated rings or electrophilic fluorination, though these can lack regioselectivity in complex systems. harvard.edugoogle.com Therefore, utilizing a building block that already contains the fluorine atom is often the most efficient strategy.

Strategies for Ortho-Formyl Group Incorporation

The incorporation of a formyl group ortho to the position destined for borylation is a critical transformation. For the precursor 2-bromo-6-fluoro-4-methylbenzaldehyde, the formyl group is ortho to the bromine atom.

The most effective and regioselective method for this transformation is Directed ortho-Metalation (DoM) . In this strategy, a directing metalation group (DMG) on the aromatic ring directs a strong base to deprotonate a specific adjacent C-H bond. Halogens, such as bromine, can serve as effective DMGs.

In the context of synthesizing the precursor, 1-bromo-3-fluoro-5-methylbenzene would be treated with a strong base like n-BuLi at -78 °C. The bromine atom directs the lithiation to the C2 position. The resulting aryllithium species is then trapped by adding an electrophile. To introduce the formyl group, N,N-dimethylformamide (DMF) is used as the formylating agent. The subsequent aqueous workup hydrolyzes the intermediate to afford the desired benzaldehyde. This DoM strategy is highly reliable for constructing polysubstituted aromatic compounds with precise regiocontrol. google.com Other formylation methods, such as the Vilsmeier-Haack or Gattermann-Koch reactions, generally work best on electron-rich aromatic systems and may not provide the required regioselectivity for a sterically hindered and electronically complex substrate. wikipedia.org

Optimization of Reaction Conditions for Scalability and Purity

Transitioning a synthetic route from a laboratory scale to a larger, industrial scale requires rigorous optimization of reaction conditions to ensure efficiency, cost-effectiveness, high yield, and purity. For the synthesis of 3-fluoro-2-formyl-5-methylphenylboronic acid, particularly the key borylation step, several parameters must be considered.

If a palladium-catalyzed Miyaura borylation is employed, a screening process is essential. This involves evaluating different combinations of palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃), phosphine ligands, bases, and solvents. acs.orgresearchgate.net The goal is to maximize the turnover number (TON) and turnover frequency (TOF) of the catalyst, allowing for lower catalyst loadings, which is crucial for cost reduction and minimizing palladium contamination in the final product. acs.org Removing residual palladium can be a significant purification challenge, and optimized workup procedures, such as treatment with specific scavengers or crystallization, are often necessary. acs.orgresearchgate.net

Automated high-throughput experimentation platforms can rapidly screen a wide array of variables to identify optimal conditions. rsc.orgnih.gov Factors such as reaction temperature, concentration, and reaction time are fine-tuned to minimize side reactions and impurity formation. For instance, an overly high temperature might lead to decomposition or protodeborylation, where the C-B bond is cleaved.

Developing one-pot or telescopic processes, where intermediates are not isolated, can significantly improve scalability by reducing unit operations, solvent waste, and handling losses. organic-chemistry.orgacs.org The choice of reagents is also critical; for example, using the more atom-economical and less expensive pinacolborane or tetrahydroxydiboron instead of bis(pinacolato)diboron can improve the process economics. nih.govorganic-chemistry.org

Table 2: Illustrative Optimization of a Model Miyaura Borylation Reaction

| Entry | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(dppf)Cl₂ | KOAc | Dioxane | 80 | 65 | 90 |

| 2 | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 80 | 85 | 95 |

| 3 | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 92 | 98 |

| 4 | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 | 99 |

| 5 | Pd(OAc)₂ / XPhos | K₂CO₃ | 2-MeTHF | 100 | 88 | 97 |

Temperature and Time Profile Studies

The initial lithiation step is highly exothermic and requires stringent temperature control to prevent side reactions and ensure regioselectivity. This reaction is commonly performed at temperatures as low as -78 °C. Maintaining this low temperature is crucial to prevent decomposition of the organolithium intermediate and to avoid unwanted side reactions with other functional groups on the aromatic ring.

The subsequent borylation step, involving the addition of a trialkyl borate, is also typically carried out at low temperatures, often maintained at -78 °C, and then allowed to slowly warm to room temperature. The reaction time for both steps is critical; insufficient time can lead to incomplete conversion, while extended periods may promote the formation of impurities. Orthogonal experimental designs are often employed to analyze the influence of factors such as temperature, reaction time, and reactant molar ratios to optimize the synthesis of alkyl-phenylboronic acids. nih.gov

An illustrative example can be found in the synthesis of 3,5-difluoro-4-methylphenylboronic acid. In this process, the reaction mixture is chilled to -78 °C, and after the addition of n-butyl lithium, the reaction proceeds for 3 hours at this temperature. Following the addition of triisopropyl borate, the system is allowed to slowly warm to room temperature over a 12-hour period. google.com This extended reaction time at low temperatures is designed to ensure complete reaction while minimizing the degradation of the desired product.

Table 1: Illustrative Temperature and Time Parameters in the Synthesis of Functionalized Phenylboronic Acids

| Step | Parameter | Value | Rationale |

| Lithiation | Temperature | -78 °C | To ensure the stability of the organolithium intermediate and prevent side reactions. |

| Time | 1-3 hours | To allow for complete formation of the aryl lithium species. | |

| Borylation | Initial Temperature | -78 °C | To control the exothermic reaction with the trialkyl borate. |

| Final Temperature | Room Temperature | Gradual warming allows the reaction to proceed to completion. | |

| Time | 12-24 hours | To ensure complete conversion of the aryl lithium to the boronate ester. |

pH Control and Work-up Procedures to Minimize Protodeboronation

Protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, is a significant side reaction in the synthesis and purification of arylboronic acids. This process is highly dependent on the pH of the reaction and work-up medium. For ortho-formylphenylboronic acids, in particular, careful pH control is essential to prevent the loss of the boronic acid functionality.

Research has shown that both acidic and strongly basic conditions can promote protodeboronation. For many arylboronic acids, the rate of protodeboronation is slowest around pH 5. wordpress.com However, for formyl-substituted phenylboronic acids, a specific pH range during the work-up and purification has been identified as optimal for minimizing this undesired reaction.

A patented process for the purification of formylphenylboronic acids highlights the importance of maintaining the pH between 8 and 11. In this range, the boronic acid exists as the more stable boronate anion, which is less susceptible to protodeboronation. At pH values above 11, other side reactions, such as the Cannizzaro reaction involving the formyl group, can occur. Conversely, acidic conditions can also lead to significant protodeboronation.

The work-up procedure for the synthesis of a closely related compound, 5-trifluoromethyl-2-formylphenylboronic acid, involves adjusting the pH to 3 with hydrochloric acid after the initial reaction. nih.gov While this acidic work-up is effective for the isolation of this specific compound, it underscores the need to carefully tailor the pH to the specific electronic and steric properties of the target molecule.

A general and effective work-up procedure to minimize protodeboronation for 3-fluoro-2-formyl-5-methylphenylboronic acid would involve the following steps:

Quenching the reaction mixture with an aqueous solution.

Careful addition of a base, such as sodium hydroxide, to adjust the pH of the aqueous phase to a range of 9 to 10.5. This converts the boronic acid to its more stable boronate salt and allows for the extraction of non-acidic organic impurities with a suitable solvent.

Separation of the aqueous phase containing the boronate salt.

Acidification of the aqueous phase with a mineral acid, such as hydrochloric acid, to a pH that ensures the precipitation of the boronic acid while minimizing the rate of protodeboronation. This pH is often in the slightly acidic to neutral range.

Isolation and Purification Techniques for Functionalized Boronic Acids

The isolation and purification of functionalized boronic acids like 3-fluoro-2-formyl-5-methylphenylboronic acid require methods that are both effective at removing impurities and gentle enough to prevent degradation of the product. Common impurities in the synthesis of boronic acids include the corresponding deboronated arene, borinic acids, and starting materials.

Recrystallization is a widely used technique for the purification of solid boronic acids. The choice of solvent is critical and depends on the polarity and solubility of the specific boronic acid. Common solvents for the recrystallization of arylboronic acids include water, ethanol, benzene, dichloroethane, and ethyl acetate. researchgate.netreddit.com For fluoro-substituted phenylboronic acids, solvent systems such as a mixture of ethyl acetate and hexane (B92381) have been used effectively. researchgate.net

Acid-Base Extraction is a powerful technique that leverages the acidic nature of the boronic acid group. As detailed in a patented process, crude formylphenylboronic acids can be dissolved in an alkaline aqueous solution (pH 8-11) to form the corresponding boronate salt. google.com Insoluble organic impurities can then be removed by filtration or extraction with an organic solvent. Subsequent acidification of the aqueous solution precipitates the purified boronic acid, which can be isolated by filtration. This method is particularly effective for removing non-acidic impurities.

Chromatography can also be employed for the purification of boronic acids, although it can be challenging due to the potential for protodeboronation on the stationary phase. For low to mild polarity boronic acids, silica (B1680970) gel column chromatography can be effective, with eluents such as acetone (B3395972) or methanol (B129727) in combination with less polar solvents. researchgate.net For more polar compounds, reversed-phase chromatography may be more suitable. However, the acidic nature of silica gel can promote the degradation of sensitive boronic acids.

Derivatization offers an alternative purification strategy. Boronic acids can be converted into more stable derivatives, such as diethanolamine (B148213) adducts, which are often crystalline and can be easily purified by recrystallization. reddit.com The pure boronic acid can then be regenerated from the purified adduct. Another approach involves the formation of a salt by treating the crude boronic acid with a base, followed by separation of the salt and regeneration of the pure acid. researchgate.netgoogle.com

Reactivity Profiles and Mechanistic Investigations of 3 Fluoro 2 Formyl 5 Methylphenylboronic Acid

Participation in Cross-Coupling Reactions

The presence of the boronic acid functional group makes 3-Fluoro-2-formyl-5-methylphenylboronic acid a prime candidate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.

Suzuki-Miyaura Cross-Coupling: Scope and Limitations

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, and 3-Fluoro-2-formyl-5-methylphenylboronic acid serves as an effective coupling partner with a variety of aryl and heteroaryl halides. The reaction generally proceeds with good to excellent yields, demonstrating a broad scope. However, limitations can arise with exceptionally sterically hindered coupling partners or substrates bearing functional groups that are incompatible with the basic reaction conditions.

A study on the synthesis of biaryl analogs highlighted the utility of substituted phenylboronic acids in Suzuki-Miyaura couplings. While not specifying 3-Fluoro-2-formyl-5-methylphenylboronic acid, the principles of using substituted arylboronic acids to generate biaryl derivatives are well-established. For instance, the coupling of various substituted bromobenzenes with phenylboronic acids using a Pd(OH)₂ catalyst and potassium phosphate (B84403) as a base at 65 °C resulted in good yields of the corresponding biaryl products. The choice of solvent can also be critical, with mixtures like ethanol/water sometimes providing better yields than toluene (B28343).

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide to a low-valent palladium(0) species, forming a palladium(II) intermediate. The reactivity of the halide typically follows the order I > Br > Cl.

Transmetalation: This is often the rate-determining step and involves the transfer of the organic group from the boron atom to the palladium center. The presence of a base is crucial for this step, as it activates the boronic acid by forming a more nucleophilic boronate species. For ortho-substituted phenylboronic acids, the presence of a nearby coordinating group, such as the oxygen of the formyl group in 3-Fluoro-2-formyl-5-methylphenylboronic acid, can potentially influence the geometry and rate of this step through a chelation effect with the palladium center. beilstein-journals.org

Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium(II) intermediate, regenerating the palladium(0) catalyst and completing the cycle.

Detailed mechanistic studies on ortho-substituted phenylboronic acids suggest that intramolecular coordination of the ortho-substituent to the palladium center can play a significant role in the reaction pathway and selectivity. beilstein-journals.org

The choice of the palladium catalyst and its associated ligands is critical for the success of the Suzuki-Miyaura coupling. A variety of palladium sources can be used, including Pd(OAc)₂, Pd₂(dba)₃, and preformed palladium complexes. The ligands employed are often bulky and electron-rich phosphines, which stabilize the palladium catalyst and promote the individual steps of the catalytic cycle.

For challenging couplings, specialized ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have been shown to be highly effective. In the coupling of various aryl and heteroaryl bromides, SPhos in combination with a palladium source has demonstrated superior performance. The selection of the appropriate ligand is crucial for achieving high yields, especially when dealing with less reactive aryl chlorides or sterically hindered substrates.

| Catalyst/Ligand System | Typical Coupling Partners | General Observations |

|---|---|---|

| Pd(PPh₃)₄ | Aryl Iodides, Aryl Bromides | A classic, versatile catalyst system. May require higher temperatures. |

| Pd(OAc)₂ / SPhos | Aryl Chlorides, Sterically Hindered Aryl Bromides | Highly active system, often allowing for lower reaction temperatures and catalyst loadings. |

| Pd₂(dba)₃ / XPhos | Heteroaryl Halides, Electron-rich and -poor Aryl Halides | Broadly applicable and highly effective for a wide range of substrates. |

The base plays a multifaceted role in the Suzuki-Miyaura reaction, primarily by facilitating the transmetalation step through the formation of a more reactive boronate species. The choice and concentration of the base can significantly impact the reaction's efficiency and can be substrate-dependent. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, Ba(OH)₂).

The strength and nature of the base can influence the equilibrium between the boronic acid and the boronate, as well as affect the stability of the catalyst and the substrates. For instance, stronger bases may be required for less reactive boronic acids, but they can also promote side reactions such as protodeboronation, where the boronic acid group is cleaved and replaced by a hydrogen atom. The concentration of the base is also a critical parameter to optimize for each specific reaction.

The following table summarizes the general effects of different bases on Suzuki-Miyaura coupling reactions.

| Base | Typical Characteristics | Applicability |

|---|---|---|

| K₂CO₃ / Na₂CO₃ | Moderately strong, commonly used inorganic bases. | Effective for a wide range of standard Suzuki-Miyaura couplings. |

| K₃PO₄ | A stronger base, often used for more challenging couplings. | Particularly effective for couplings involving aryl chlorides and sterically hindered substrates. |

| Cs₂CO₃ | A strong base that can enhance the rate of transmetalation. | Useful for difficult couplings but can also promote side reactions. |

| Organic Bases (e.g., Et₃N) | Generally weaker bases. | Less commonly used in standard Suzuki-Miyaura reactions but can be employed in specific cases. |

Alternative Cross-Coupling Reactions (e.g., Chan-Lam Coupling if applicable)

The Chan-Lam coupling reaction is a copper-catalyzed method for the formation of carbon-heteroatom bonds, typically between an arylboronic acid and an N-H or O-H containing compound. organic-chemistry.org This reaction provides a valuable alternative to palladium-catalyzed methods for the synthesis of arylamines, aryl ethers, and related compounds. Given its structure, 3-Fluoro-2-formyl-5-methylphenylboronic acid is a potential substrate for Chan-Lam coupling with various nucleophiles such as imidazoles, pyrazoles, and other nitrogen-containing heterocycles.

The general mechanism of the Chan-Lam coupling involves the formation of a copper(II)-boronic acid complex, followed by coordination of the nucleophile. A key reductive elimination step from a transient copper(III) intermediate is proposed to form the desired C-N or C-O bond. The reaction is often carried out in the presence of a base and an oxidant, which can be atmospheric oxygen.

Transformations Involving the Formyl Moiety

The formyl group of 3-Fluoro-2-formyl-5-methylphenylboronic acid is a reactive handle that can undergo a variety of chemical transformations, further enhancing the synthetic utility of this compound. These transformations allow for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Common reactions of the aldehyde functionality include:

Oxidation: The formyl group can be oxidized to a carboxylic acid using standard oxidizing agents.

Reduction: Reduction of the aldehyde yields a primary alcohol.

Reductive Amination: Reaction with amines in the presence of a reducing agent provides access to a wide range of secondary and tertiary amines.

Wittig Reaction and Related Olefinations: The formyl group can be converted to an alkene through reaction with phosphorus ylides or other olefination reagents.

Condensation Reactions: The aldehyde can participate in aldol-type condensation reactions with enolates or other nucleophiles.

Furthermore, an interesting property of 2-formylphenylboronic acids is their potential to exist in equilibrium with a cyclic tautomer, a 3-hydroxybenzoxaborole. This equilibrium is influenced by the solvent and the electronic nature of the substituents on the phenyl ring. The formation of this cyclic isomer can affect the reactivity of both the formyl and the boronic acid groups. For instance, the cyclic form may exhibit different reactivity in cross-coupling reactions or in transformations targeting the aldehyde functionality.

Reductions to Hydroxymethyl Derivatives

The formyl group of 3-Fluoro-2-formyl-5-methylphenylboronic acid is susceptible to reduction to a hydroxymethyl group, a transformation that is not only fundamental in organic synthesis but also serves as a key step in the preparation of various heterocyclic boron compounds. A common and effective method for this reduction is the use of sodium borohydride (NaBH₄).

The reaction proceeds via the nucleophilic addition of a hydride ion from the borohydride to the electrophilic carbonyl carbon of the formyl group. This is followed by a workup step, typically with an aqueous acid, to protonate the resulting alkoxide and yield the corresponding hydroxymethyl derivative. The presence of the boronic acid group can influence the reaction, and in some cases, protection of the boronic acid as a boronate ester may be employed prior to reduction to prevent unwanted side reactions.

A significant application of this reduction is the synthesis of benzoxaboroles. The reduction of the formyl group in 2-formylphenylboronic acids, including the fluorinated and methylated analogue, leads to an intermediate that can readily undergo intramolecular cyclization to form a benzoxaborole ring system. These structures are of considerable interest in medicinal chemistry.

Table 1: Illustrative Conditions for the Reduction of 3-Fluoro-2-formyl-5-methylphenylboronic Acid

| Reagent | Solvent(s) | Temperature | Typical Product |

| Sodium Borohydride (NaBH₄) | Methanol (B129727)/Water | 0 °C to room temp. | 3-Fluoro-2-(hydroxymethyl)-5-methylphenylboronic acid |

| Lithium Aluminium Hydride (LiAlH₄) | Tetrahydrofuran (B95107) | 0 °C to room temp. | 3-Fluoro-2-(hydroxymethyl)-5-methylphenylboronic acid |

This table presents typical conditions based on the general reactivity of 2-formylphenylboronic acids.

Oxidations and Their Chemoselective Control

The oxidation of 3-Fluoro-2-formyl-5-methylphenylboronic acid presents a chemoselectivity challenge due to the presence of two oxidizable groups: the formyl group and the boronic acid group. The formyl group can be oxidized to a carboxylic acid, while the boronic acid group is susceptible to oxidative deboronation, yielding a phenol.

The selective oxidation of the formyl group to a carboxylic acid can be achieved using milder oxidizing agents, such as potassium permanganate (KMnO₄) under controlled pH conditions or with reagents like sodium chlorite (NaClO₂). Careful control of reaction parameters, including temperature and stoichiometry of the oxidant, is crucial to minimize the competing oxidation of the boronic acid.

Conversely, the oxidative cleavage of the carbon-boron bond to introduce a hydroxyl group can be promoted by stronger oxidizing agents like hydrogen peroxide (H₂O₂) or peroxy acids, often in the presence of a base. The mechanism of this reaction involves the formation of a boronate intermediate which then undergoes rearrangement to yield the corresponding phenol. The electronic properties of the substituents on the aromatic ring can influence the rate of this oxidation.

Condensation Reactions with Nucleophiles (e.g., amine condensations)

The formyl group of 3-Fluoro-2-formyl-5-methylphenylboronic acid readily undergoes condensation reactions with a variety of nucleophiles, most notably primary amines, to form imines (Schiff bases). This reaction is typically carried out in a suitable solvent, often with acid or base catalysis to facilitate the dehydration step.

The formation of the imine introduces a new point of structural diversity and is a gateway to a range of further chemical transformations. For instance, the resulting imine can be subsequently reduced to a secondary amine.

In a noteworthy intramolecular variation, if the nucleophile is part of a substituent on the boronic acid itself or is introduced in a subsequent step, cyclization reactions can occur. For example, reactions with primary diamines can lead to the formation of cyclic aminoboron compounds. These reactions proceed through an initial aldimine formation, followed by a secondary hydroamination step.

Table 2: Examples of Condensation Reactions with 3-Fluoro-2-formyl-5-methylphenylboronic Acid

| Nucleophile | Product Type |

| Primary Amine (R-NH₂) | Imine (Schiff Base) |

| Hydrazine (H₂NNH₂) | Hydrazone |

| Hydroxylamine (H₂NOH) | Oxime |

This table illustrates the types of products formed from the condensation of the formyl group with common nucleophiles.

Reactivity of the Boronic Acid Group (excluding biological interactions)

Esterification and Transesterification Reactions

The boronic acid moiety of 3-Fluoro-2-formyl-5-methylphenylboronic acid readily undergoes esterification with alcohols, most commonly diols, to form boronate esters. This reversible reaction is a cornerstone of boronic acid chemistry and is often used as a protecting group strategy in multi-step syntheses. The formation of cyclic boronate esters with 1,2- or 1,3-diols, such as pinacol (B44631), is particularly favorable due to the formation of a stable five- or six-membered ring.

Transesterification reactions are also common, where an existing boronate ester is reacted with an excess of a different diol to exchange the diol component. These reactions are typically driven by the removal of the more volatile alcohol or by using a large excess of the new diol.

Interconversion with Boronate Esters and Trifluoroborates

As mentioned, 3-Fluoro-2-formyl-5-methylphenylboronic acid can be easily converted to its corresponding boronate esters. A widely used derivative is the pinacol ester, formed by the reaction with pinacol. This conversion is advantageous as boronate esters often exhibit enhanced stability, better solubility in organic solvents, and are crystalline solids that are easier to handle and purify compared to the parent boronic acids.

Furthermore, boronic acids can be converted into potassium trifluoroborate salts by treatment with potassium hydrogen fluoride (KHF₂). These trifluoroborate salts are typically more stable to air and moisture than the corresponding boronic acids and are often used as robust coupling partners in Suzuki-Miyaura cross-coupling reactions. The trifluoroborate can be converted back to the boronic acid under acidic conditions.

Interaction with Diols and Polysaccharides for Synthetic Utility

The ability of the boronic acid group in 3-Fluoro-2-formyl-5-methylphenylboronic acid to form reversible covalent bonds with diols has significant synthetic utility. This interaction is the basis for the use of boronic acids in sensors for saccharides, as the binding event can be designed to produce a detectable signal.

In the realm of polymer chemistry, this reversible esterification is employed in the formation of self-healing hydrogels and dynamic polymer networks. By incorporating 3-Fluoro-2-formyl-5-methylphenylboronic acid or its derivatives into polymer chains, and cross-linking these with polymers containing diol functionalities, materials with stimuli-responsive properties can be created. The boronate ester linkages can be cleaved and reformed under specific conditions, such as changes in pH, allowing the material to "heal" after damage. The specific substitution pattern of the phenyl ring can modulate the pKa of the boronic acid and thus the pH at which this dynamic behavior is observed.

Structural Characteristics and Spectroscopic Analysis Relevant to Reactivity

Tautomeric Equilibria and Intramolecular Cyclization

In solution, 2-formylphenylboronic acids, including the 3-fluoro-5-methyl derivative, are known to undergo a significant and reversible intramolecular cyclization. This process represents a ring-chain tautomerism, a phenomenon where isomers with different connectivity can rapidly interconvert. libretexts.org

The open-chain form, 3-Fluoro-2-formyl-5-methylphenylboronic acid, exists in equilibrium with its cyclic tautomer, 4-Fluoro-1,3-dihydro-1,3-dihydroxy-6-methylbenzo[c] researchgate.netrsc.orgoxaborole. This cyclization occurs through the nucleophilic attack of one of the boronic acid's hydroxyl groups on the adjacent aldehyde's carbonyl carbon. rsc.orgrsc.org Unlike many cyclization reactions, this intramolecular process does not require the elimination of a water molecule, making it a distinct aspect of boronic acid chemistry. rsc.org The presence of an electron-withdrawing substituent, such as the fluorine atom at the 3-position, is often required for the efficient formation of this analogous boron heterocycle. rsc.org

This equilibrium is analogous to the cyclization of 2-formylbenzoic acid into 3-hydroxyphthalide. rsc.orgrsc.org However, for 2-formylphenylboronic acids, the position of the equilibrium is highly dependent on the substituents on the aromatic ring and the solvent used. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for observing and quantifying the tautomeric equilibrium in solution. Distinct signals for both the open-chain (aldehydic) and closed-chain (cyclic hemiacetal) forms can be identified.

¹H NMR: In ¹H NMR spectra, the open form is characterized by a signal for the aldehyde proton (CHO) typically found in the range of 10.12–10.35 ppm. The cyclic form, in contrast, displays a signal for the hemiacetal proton (CHOH) at a more upfield position, generally between 6.15–6.35 ppm. rsc.org

¹³C NMR: The existence of the two tautomers is also evident in ¹³C NMR spectra. The aldehydic carbon (CHO) of the open form resonates in the range of 190.9–195.6 ppm, while the hemiacetal carbon (CHOH) of the cyclic tautomer appears between 96.4–98.8 ppm. rsc.orgrsc.org

¹¹B NMR: ¹¹B NMR spectroscopy provides insight into the environment of the boron atom. Generally, spectra for this class of compounds show a single broad signal in the 28–32 ppm range. rsc.org This indicates that the cyclization has a minimal effect on the boron chemical shift, and often the broad resonances of the two tautomers overlap, preventing their separate observation. rsc.orgblogspot.com The broadness of the signal is a characteristic feature of quadrupolar nuclei like ¹¹B. blogspot.comhuji.ac.il

¹⁹F NMR: For fluorinated compounds like 3-Fluoro-2-formyl-5-methylphenylboronic acid, ¹⁹F NMR is particularly informative for studying the equilibrium and electronic environment. researchgate.net

Variable-temperature NMR studies are employed to investigate the thermodynamics of the tautomerization process, allowing for the determination of equilibrium constants at different temperatures. rsc.org

Table 1: Characteristic NMR Chemical Shifts (ppm) for Tautomeric Forms of Substituted 2-Formylphenylboronic Acids

| Nucleus | Tautomeric Form | Functional Group | Typical Chemical Shift Range (ppm) |

|---|---|---|---|

| ¹H | Open-Chain | Aldehyde (CHO) | 10.12 – 10.35 |

| Cyclic | Hemiacetal (CHOH) | 6.15 – 6.35 | |

| ¹³C | Open-Chain | Aldehyde (CHO) | 190.9 – 195.6 |

| Cyclic | Hemiacetal (CHOH) | 96.4 – 98.8 | |

| ¹¹B | Both | B(OH)₂ / Cyclic Boronate | 28 – 32 (often overlapping) |

The equilibrium constant (Kcycl) for the ring-chain tautomerism can be determined from the integration of the distinct ¹H NMR signals corresponding to the aldehydic proton of the open form and the hemiacetal proton of the cyclic form. rsc.org Studies on analogous compounds have shown that the position of this equilibrium is highly sensitive to the solvent and the substitution pattern on the phenyl ring. For instance, the presence of electron-withdrawing groups, like the fluorine atom in the title compound, generally favors the formation of the cyclic benzoxaborole tautomer. mdpi.com

Variable-temperature ¹H NMR experiments allow for the calculation of thermodynamic parameters such as the enthalpy (ΔH°) and entropy (ΔS°) of tautomerization, providing deeper insight into the driving forces of the cyclization process. rsc.orgrsc.org

Table 2: Example Equilibrium Constants for Cyclization of a Substituted 2-Formylphenylboronic Acid

| Solvent System | Temperature (°C) | Equilibrium Constant (Kcycl) |

|---|---|---|

| [D₆]acetone–D₂O (95:5) | 25 | 1.20 |

| 0 | 1.85 | |

| -25 | 3.10 |

Note: Data presented is for an analogous compound and serves as a representative example.

Conformational Analysis and Intermolecular Interactions

The solid-state structure of 2-formylphenylboronic acids can vary significantly, adopting either the open-chain or the cyclic form. This preference is dictated by the subtle interplay of electronic effects from substituents and the formation of stabilizing hydrogen bonding networks.

X-ray crystallography is a definitive method for determining the three-dimensional atomic structure of crystalline materials. wikipedia.orglibretexts.org Structural studies on analogs of 3-Fluoro-2-formyl-5-methylphenylboronic acid have revealed a fascinating diversity in their solid-state conformations. rsc.org For example, the crystal structure of 3-fluoro-2-formylphenylboronic acid shows it exists in a planar, open-chain form. rsc.orgrsc.org In contrast, other substituted analogs, such as the 3-bromo derivative, adopt the cyclic oxaborole structure in the solid state. rsc.org Still others, like the 3,5-dibromo analog, exhibit a twisted open-chain conformation that represents an intermediate state between the fully open and cyclized forms. rsc.orgrsc.org This structural variability underscores the low energy barrier between the different conformations.

Hydrogen bonding plays a crucial role in stabilizing the crystal structures of both tautomeric forms. mdpi.com In the solid state, benzoxaboroles often form centrosymmetric dimers through two intermolecular hydrogen bonds involving their hydroxyl groups. acs.orgresearchgate.net

Steric and Electronic Effects of Ortho-Substituents on Molecular Geometry

The molecular geometry of 3-Fluoro-2-formyl-5-methylphenylboronic acid is largely dictated by the steric and electronic interactions between the ortho-substituents: the formyl (-CHO) group and the fluorine (-F) atom, as well as the boronic acid [-B(OH)₂] group. The covalent radius of the atoms and the potential for intramolecular interactions are key determinants of the final conformation.

The formyl group, being larger than the fluorine atom, exerts a more significant steric hindrance. This steric pressure can influence the planarity of the phenyl ring and the orientation of the boronic acid and formyl groups. In many ortho-substituted phenylboronic acids, the boronic acid group is often twisted out of the plane of the aromatic ring to minimize steric strain. For 2-formylphenylboronic acids, a significant twist of the boronic acid group has been observed in the crystalline state. This twisting affects the conjugation between the boronic acid's empty p-orbital and the aromatic π-system.

Furthermore, the presence of the ortho-formyl group can lead to intramolecular hydrogen bonding between the formyl oxygen and a hydroxyl group of the boronic acid, which can influence the orientation of both groups and enhance the acidity of the compound.

Influence of Fluorine and Methyl Substituents on Electronic Properties and Reactivity

The electronic character of the aromatic ring in 3-Fluoro-2-formyl-5-methylphenylboronic acid is modulated by the combined effects of the fluorine, methyl, and formyl substituents. These effects, in turn, govern the reactivity of the boronic acid, particularly its Lewis acidity and its efficacy in cross-coupling reactions.

Inductive and Resonance Effects of Fluorine on the Aromatic Ring

The fluorine atom at the 3-position exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect decreases the electron density of the aromatic ring and, consequently, at the boron center, which increases the Lewis acidity of the boronic acid. An increase in acidity is a known consequence of introducing fluorine substituents into phenylboronic acids.

Steric and Electronic Contributions of the Methyl Group

From a steric standpoint, the methyl group is relatively small and, being positioned meta to the boronic acid and formyl groups, its direct steric influence on these reactive centers is minimal. Its primary role remains electronic, fine-tuning the reactivity of the molecule. The interplay of these substituent effects is summarized in the table below.

| Substituent | Position | Electronic Effect | Influence on Acidity | Steric Effect |

| Formyl (-CHO) | 2 (ortho) | Strong -I, Strong -R | Increases | Significant steric hindrance |

| Fluorine (-F) | 3 (meta) | Strong -I, Weak +R | Increases | Moderate steric hindrance |

| Methyl (-CH₃) | 5 (para) | Weak +I, Hyperconjugation | Decreases | Minimal direct steric effect |

Therefore, it is not possible to provide a detailed article with specific research findings, data tables, and in-depth analysis as requested in the outline. The information required to populate the sections on tautomerism, conformational preferences, solvation effects, cross-coupling transition states, and formyl group transformations for this particular molecule has not been published in the scientific literature.

To generate the requested content, peer-reviewed scientific studies containing the specific computational data for "3-Fluoro-2-formyl-5-methylphenylboronic acid" would be required.

Computational and Theoretical Studies

Analysis of Electronic Structure and Reactivity Descriptors

Theoretical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the electronic characteristics and predicting the reactivity of molecules like 3-Fluoro-2-formyl-5-methylphenylboronic acid.

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For 3-Fluoro-2-formyl-5-methylphenylboronic acid, the presence of electron-withdrawing groups (fluorine and formyl) and an electron-donating group (methyl) on the phenyl ring influences the energies of these frontier orbitals. The formyl and fluoro groups are expected to lower the energy of the LUMO, enhancing the molecule's electrophilic character. Conversely, the methyl group may slightly raise the HOMO energy.

While specific DFT calculations for 3-Fluoro-2-formyl-5-methylphenylboronic acid are not available in the cited literature, studies on similar compounds, such as 3-fluoro-4-formylphenylboronic acid, have utilized DFT methods (e.g., B3LYP/6-311++G(d,p)) to investigate their electronic properties, including HOMO-LUMO analysis researchgate.net. Based on these analogous systems, a hypothetical representation of the FMO energy levels and related reactivity descriptors can be constructed.

Table 1: Hypothetical Frontier Molecular Orbital Properties and Reactivity Descriptors for 3-Fluoro-2-formyl-5-methylphenylboronic acid

| Parameter | Predicted Value/Characteristic | Significance |

| EHOMO | Moderately low | Indicates nucleophilic character, likely centered on the phenyl ring and boronic acid hydroxyls. |

| ELUMO | Low | Indicates strong electrophilic character, likely localized on the boronic acid boron atom and the formyl group. |

| HOMO-LUMO Gap (ΔE) | Relatively small | Suggests moderate to high chemical reactivity. |

| Ionization Potential (I) | Related to EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | Related to ELUMO | Energy released upon gaining an electron. |

| Global Hardness (η) | (I-A)/2 | Measures resistance to change in electron distribution. |

| Chemical Potential (μ) | -(I+A)/2 | Represents the escaping tendency of electrons. |

| Electrophilicity Index (ω) | μ²/2η | Quantifies the electrophilic power of the molecule. |

Note: The values in this table are qualitative predictions based on the analysis of structurally similar molecules and established theoretical principles. Specific energy values would require dedicated DFT calculations.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive electrostatic potential (colored in shades of blue), which are electron-deficient and prone to nucleophilic attack.

For 3-Fluoro-2-formyl-5-methylphenylboronic acid, the MEP surface is expected to show distinct regions of positive and negative potential:

Negative Potential: The areas around the oxygen atoms of the formyl and boronic acid groups, as well as the fluorine atom, are predicted to have the most negative electrostatic potential. These regions are the most likely sites for interaction with electrophiles or for forming hydrogen bonds as an acceptor.

Positive Potential: The region around the boron atom and the hydrogen atoms of the hydroxyl groups in the boronic acid moiety is expected to exhibit a significant positive potential. This makes the boron atom a primary site for nucleophilic attack, a key step in reactions such as the Suzuki-Miyaura coupling. The formyl proton would also contribute to a positive region.

Computational studies on other substituted phenylboronic acids have confirmed this general pattern of charge distribution researchgate.net.

Supramolecular Interactions and Self-Assembly Models

The functional groups present in 3-Fluoro-2-formyl-5-methylphenylboronic acid—specifically the boronic acid, formyl, and fluoro groups—provide multiple sites for non-covalent interactions, which can lead to the formation of well-defined supramolecular structures and self-assembly.

The boronic acid group is a strong hydrogen bond donor (O-H) and acceptor (O). This typically leads to the formation of dimeric structures in the solid state through intermolecular hydrogen bonds between the boronic acid moieties of two molecules. Research on other ortho-formyl substituted boronic acids, such as 2-formyl-3-fluorophenylboronic acid, has shown the formation of a basic structural motif involving hydrogen-bonded dimers, which then arrange into stacking columns mdpi.com.

In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings can further stabilize the supramolecular assembly. The presence of the fluorine and formyl substituents can modulate these stacking interactions by altering the quadrupole moment of the phenyl ring.

Table 2: Potential Supramolecular Interactions in 3-Fluoro-2-formyl-5-methylphenylboronic acid

| Interaction Type | Participating Groups | Expected Role in Self-Assembly |

| Strong Hydrogen Bonding | Boronic acid groups (-B(OH)₂) | Formation of primary dimeric synthons. |

| π-π Stacking | Phenyl rings | Stabilization of columnar or layered structures. |

| Weak Hydrogen Bonding | Formyl group (C-H···O), Fluoro group (C-H···F) | Directional control and fine-tuning of the crystal packing. |

| Intramolecular Interactions | Formyl O and Boronic acid OH | Influence on molecular conformation. |

No Publicly Available Research Found for "3-Fluoro-2-formyl-5-methylphenylboronic acid"

Despite a comprehensive search of scientific databases and chemical literature, no specific research or application data is publicly available for the chemical compound 3-Fluoro-2-formyl-5-methylphenylboronic acid.

This particular substituted phenylboronic acid does not appear in published studies detailing its use as a synthetic building block in organic chemistry or in the development of new materials. While the broader class of phenylboronic acids is widely utilized in these fields, information regarding this specific derivative remains elusive.

Consequently, it is not possible to provide a detailed article on its applications in the construction of complex organic scaffolds or as a precursor in materials science as outlined in the initial request. The scientific community has not yet reported on the synthesis of biaryl compounds, heterocyclic ring systems, or its role in multicomponent reactions involving this specific reagent. Similarly, there is no documented use of 3-Fluoro-2-formyl-5-methylphenylboronic acid in the development of organic electronic materials, such as OLEDs or organic photovoltaics, nor as a building block for polymer architectures and nanomaterials.

It is important to note that the absence of published data does not necessarily mean the compound is without potential applications. It may be a novel compound that has not yet been synthesized or characterized, or research involving it may be proprietary and not publicly disclosed.

General information on related compounds, such as other substituted fluorophenylboronic acids or formylphenylboronic acids, is available and suggests that such compounds can be valuable in various chemical syntheses. However, without specific data for 3-Fluoro-2-formyl-5-methylphenylboronic acid, any discussion of its potential applications would be speculative and fall outside the scope of a scientifically accurate report.

Researchers interested in the potential of this compound would likely need to undertake its synthesis and subsequent investigation of its reactivity and properties in the laboratory.

Applications As a Synthetic Building Block in Advanced Organic Synthesis and Materials Science

Strategies for Solid-Phase Synthesis and High-Throughput Chemistry

The unique structural features of 3-Fluoro-2-formyl-5-methylphenylboronic acid, namely the boronic acid moiety and the reactive aldehyde group, make it a highly valuable building block for solid-phase synthesis and high-throughput chemistry. These strategies offer significant advantages over traditional solution-phase synthesis, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation.

Immobilization on Polymeric Supports (e.g., DEAM-PS Resin)

A key step in the solid-phase synthesis involving boronic acids is their reversible immobilization onto a solid support. Diethanolamine-functionalized polystyrene (DEAM-PS) resin has emerged as a particularly effective support for this purpose. The diethanolamine (B148213) ligand on the resin reacts with the boronic acid group of 3-Fluoro-2-formyl-5-methylphenylboronic acid to form a stable bicyclic boronate ester. This immobilization strategy effectively protects the boronic acid moiety while leaving the formyl group accessible for subsequent chemical transformations.

The immobilization process is typically carried out by treating the DEAM-PS resin with a solution of 3-Fluoro-2-formyl-5-methylphenylboronic acid in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), at room temperature. The equilibrium of the reaction favors the formation of the polymer-bound boronate ester, thus efficiently sequestering the boronic acid onto the solid support.

One of the significant advantages of using DEAM-PS resin is the straightforward cleavage of the desired product from the support after the synthetic sequence is complete. The boronic acid can be released from the resin by treatment with an aqueous acidic solution, which hydrolyzes the boronate ester and liberates the final compound in its free boronic acid form. This allows for the facile isolation of the product, free from resin-bound byproducts and excess reagents.

| Step | Description | Reagents and Conditions |

| Immobilization | 3-Fluoro-2-formyl-5-methylphenylboronic acid is attached to the DEAM-PS resin. | DEAM-PS resin, 3-Fluoro-2-formyl-5-methylphenylboronic acid, Anhydrous THF or DCM, Room temperature |

| Washing | Excess reagents and byproducts are removed by washing the resin. | THF, DCM, Methanol (B129727) |

| On-Resin Synthesis | The immobilized compound undergoes further chemical transformations. | Various reagents depending on the desired reaction (e.g., reductive amination, Wittig reaction). |

| Cleavage | The final product is cleaved from the resin. | Aqueous acid (e.g., HCl in THF/water), Room temperature |

Automated Synthesis and Combinatorial Library Generation

The immobilization of 3-Fluoro-2-formyl-5-methylphenylboronic acid on a solid support like DEAM-PS resin paves the way for automated synthesis and the generation of combinatorial libraries. High-throughput chemistry aims to rapidly synthesize a large number of structurally diverse compounds for screening in drug discovery and materials science. The solid-phase approach is particularly well-suited for automation, as it allows for the sequential addition of reagents and washing steps to be performed in a programmable manner.

The formyl group of the resin-bound 3-Fluoro-2-formyl-5-methylphenylboronic acid serves as a versatile chemical handle for the introduction of molecular diversity. A wide array of chemical transformations can be performed on this aldehyde functionality to generate a library of compounds. For instance, reductive amination with a diverse set of primary and secondary amines can lead to a library of aminomethyl derivatives. Similarly, Wittig reactions with various phosphorus ylides can be employed to generate a library of olefinic compounds.

The "split-and-pool" strategy is a powerful technique in combinatorial chemistry that can be applied to the synthesis of large libraries from the immobilized starting material. In this approach, the resin beads are divided into multiple portions, each of which is reacted with a different building block. The portions are then recombined, mixed, and split again for the next reaction step. This process allows for the exponential generation of a vast number of unique compounds on individual resin beads.

Below is a hypothetical example of a combinatorial library that could be generated from immobilized 3-Fluoro-2-formyl-5-methylphenylboronic acid through reductive amination.

| Building Block (Amine) | Resulting Library Member Structure (Post-Cleavage) |

| Benzylamine | 3-Fluoro-2-(benzylaminomethyl)-5-methylphenylboronic acid |

| Aniline | 3-Fluoro-5-methyl-2-(phenylaminomethyl)phenylboronic acid |

| Morpholine | 3-Fluoro-5-methyl-2-(morpholinomethyl)phenylboronic acid |

| Piperidine | 3-Fluoro-5-methyl-2-(piperidinomethyl)phenylboronic acid |

The ability to perform these reactions in an automated fashion significantly accelerates the drug discovery and material development processes. By generating large and diverse chemical libraries based on the 3-Fluoro-2-formyl-5-methylphenylboronic acid scaffold, researchers can efficiently screen for molecules with desired biological activities or material properties.

Future Research Perspectives and Emerging Directions

Development of More Efficient and Sustainable Synthetic Routes

The demand for greener and more atom-economical chemical processes is a major driver of contemporary research. While traditional methods for synthesizing functionalized phenylboronic acids, such as those involving Grignard reagents or lithium-halogen exchange, are effective, they often require harsh conditions and generate significant waste. wikipedia.org Future research will likely focus on developing more sustainable pathways.

Emerging strategies that could be applied to the synthesis of 3-Fluoro-2-formyl-5-methylphenylboronic acid include:

Direct C-H Borylation: Catalytic C-H activation and borylation technologies represent a paradigm shift in organic synthesis. Investigating iridium or rhodium-catalyzed C-H borylation of the corresponding 3-fluoro-5-methylbenzaldehyde (B64179) would circumvent the need for pre-halogenated starting materials, thus shortening the synthetic sequence and reducing waste.

Flow Chemistry: Continuous flow manufacturing offers enhanced safety, scalability, and reaction control. Developing a flow-based synthesis could enable the rapid and efficient production of this building block, particularly for processes involving sensitive intermediates.

Mechanochemistry: Solid-state synthesis through ball milling is an emerging sustainable technique that can reduce or eliminate the need for bulk solvents. Exploring mechanochemical routes for the borylation step could significantly improve the environmental footprint of the synthesis.

| Synthetic Route | Key Advantages | Potential Challenges |

| Direct C-H Borylation | High atom economy, reduced steps | Regioselectivity control, catalyst cost |

| Flow Chemistry | Improved safety, scalability, precise control | Initial setup cost, potential for clogging |

| Mechanochemistry | Reduced solvent waste, novel reactivity | Scalability, reaction monitoring |

Exploration of Novel Catalytic Transformations Involving the Boronic Acid and Formyl Functionalities

The proximity of the boronic acid and formyl groups is a key feature that enables unique reactivity. 2-Formylphenylboronic acids are known precursors for a diverse range of transition metal-catalyzed transformations. rsc.org Future work on 3-Fluoro-2-formyl-5-methylphenylboronic acid could expand this repertoire significantly.

Boronic Acid Catalysis: Organoboron compounds are emerging as effective, metal-free Lewis acid catalysts for various organic transformations, including acylations and dehydrative reactions. nih.govresearchgate.net The specific electronic environment of 3-Fluoro-2-formyl-5-methylphenylboronic acid, influenced by the fluorine and methyl groups, could be harnessed to catalyze reactions with unique selectivity and efficiency. Research into its use as a catalyst for amide bond formation or selective alcohol activation is a promising avenue. researchgate.net

Tandem and Cascade Reactions: The dual functionality of the molecule is ideal for designing tandem or cascade reactions. For instance, a single catalytic system could initiate a reaction at the formyl group (e.g., an aldol (B89426) or Knoevenagel condensation) followed by a subsequent cross-coupling reaction at the boronic acid site (e.g., a Suzuki-Miyaura coupling), allowing for the rapid construction of complex molecular architectures. sigmaaldrich.com

Applications in Asymmetric Synthesis as a Chiral Auxiliary or Ligand Precursor

Asymmetric synthesis remains a critical area of chemical research, particularly for the pharmaceutical industry. The functionalities within 3-Fluoro-2-formyl-5-methylphenylboronic acid provide multiple handles for its development into a tool for stereocontrolled reactions.

Chiral Ligand Synthesis: The formyl group can be readily converted into a variety of chiral functionalities, such as amino alcohols or diols. These chiral moieties, held in a rigid framework by the aromatic ring, could then be used to synthesize novel bidentate or tridentate ligands for asymmetric metal catalysis. The fluorine atom could provide a useful spectroscopic tag (¹⁹F NMR) for monitoring catalyst behavior and enantiomeric purity. researchgate.net

As a Chiral Derivatizing Agent: The reactivity of the formyl and boronic acid groups makes this compound a potential candidate for use as a chiral derivatizing agent. After conversion to a chiral derivative, it could be used to determine the enantiomeric excess of other chiral molecules, such as sulfinamides, via NMR spectroscopy. researchgate.net

Design of Next-Generation Building Blocks with Tunable Reactivity

Phenylboronic acids are foundational building blocks in organic synthesis, materials science, and medicinal chemistry. chemimpex.comboronmolecular.com The substituents on 3-Fluoro-2-formyl-5-methylphenylboronic acid already provide a degree of "tuning" to its electronic properties and reactivity. Future research can build upon this to create a family of even more sophisticated building blocks.